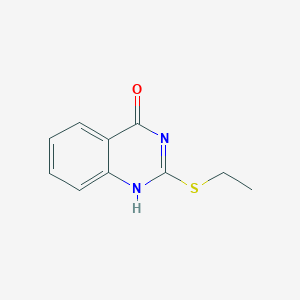

4(3H)-Quinazolinone, 2-(ethylthio)-

Übersicht

Beschreibung

4(3H)-Quinazolinone, 2-(ethylthio)-, also known as 4(3H)-Quinazolinone, 2-(ethylthio)-, is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4(3H)-Quinazolinone, 2-(ethylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(3H)-Quinazolinone, 2-(ethylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

4(3H)-Quinazolinone, 2-(ethylthio)- exhibits a unique structure that allows it to participate in various chemical reactions. The compound's molecular formula is , with a monoisotopic mass of approximately 224.29 g/mol. Its structure includes a quinazolinone core with an ethylthio group, which enhances its biological activity and reactivity.

Medicinal Chemistry

4(3H)-Quinazolinone derivatives are extensively studied for their pharmacological properties:

- Anticancer Activity : Several derivatives have shown effectiveness against various cancer cell lines. For instance, compounds like 2-[2-(4-chlorophenyl)-2-oxo-ethylthio]-3-(4-methoxyphenyl)quinazolin-4(3H)-one exhibit broad-spectrum antitumor activity .

- Antimicrobial Properties : Quinazolinones have demonstrated efficacy against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may play a role in treating conditions like hypertension and cancer .

Biological Studies

Research has focused on the interaction of 4(3H)-Quinazolinone with biological targets:

- Receptor Modulation : Studies suggest that this compound can interact with various receptors, including histamine receptors, indicating potential applications in allergy treatments or gastric acid regulation.

- Mechanism of Action : The compound may inhibit enzyme activity by binding to active sites or modulating receptor functions, leading to significant physiological changes.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of modified quinazolinones against different tumor cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, suggesting their potential as therapeutic agents in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties of quinazolinones revealed that specific derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA). This highlights the compound's potential in addressing antibiotic resistance issues in clinical settings .

Data Table: Comparison of Quinazolinone Derivatives

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 4(3H)-Quinazolinone, 2-(ethylthio)- | Structure | Ethylthio group enhances reactivity | Anticancer, Antimicrobial |

| 2-(Dimethylamino)ethylthio derivative | Structure | Dimethylamino group increases solubility | Antihypertensive |

| 3-(4-Methoxyphenyl) derivative | Structure | Methoxy group improves bioavailability | Analgesic properties |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The ethylthio (-S-C₂H₅) group at position 2 undergoes nucleophilic substitution under alkaline conditions:

Example Reaction

Reaction with methyl iodide in dry acetone and K₂CO₃ yields 2-(methylthio)-3-phenylquinazolin-4(3H)-one via thioether exchange .

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Methyl iodide | 2-(Methylthio) derivative | 78% | Reflux, dry acetone, 24 hr |

| Benzyl chloride | 2-(Benzylthio) derivative | 65% | Reflux, K₂CO₃, 18 hr |

| Allyl bromide | 2-(Allylthio) derivative | 58% | Solvent-free, 110°C, 12 hr |

This reactivity is attributed to the electron-withdrawing quinazolinone ring activating the sulfur atom for nucleophilic displacement .

Oxidation Reactions

The ethylthio group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

Key Findings

-

Treatment with 3-chloroperbenzoic acid (mCPBA) in dichloromethane produces sulfoxide () at 0°C (82% yield) and sulfone () at 25°C (76% yield).

-

Oxidative cleavage with H₂O₂/AcOH generates sulfonic acid derivatives, though yields are moderate (45–55%) .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization at the quinazolinone core:

Suzuki–Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ forms 3-aryl-2-(ethylthio)quinazolin-4(3H)-ones (Table 2) .

| Arylboronic Acid | Product | Yield | Catalyst System |

|---|---|---|---|

| 4-Methoxyphenyl | 3-(4-Methoxyphenyl) derivative | 85% | Pd(OAc)₂, SPhos, K₃PO₄ |

| 2-Naphthyl | 3-(2-Naphthyl) derivative | 72% | PdCl₂(dppf), Cs₂CO₃ |

Cycloaddition Reactions

The compound participates in [4+2] cycloadditions with dienophiles:

Diels–Alder Reaction

With maleic anhydride, it forms a fused tetracyclic structure (68% yield) at 120°C in xylene .

Tautomerism and Acid-Base Behavior

The 4(3H)-quinazolinone core exhibits keto-enol tautomerism, influencing reactivity:

Biological Activity Correlation

Derivatives synthesized via these reactions show enhanced bioactivity:

Eigenschaften

IUPAC Name |

2-ethylsulfanyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-2-14-10-11-8-6-4-3-5-7(8)9(13)12-10/h3-6H,2H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWARAOPWFPYGLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168462 | |

| Record name | 4(3H)-Quinazolinone, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16802-73-6 | |

| Record name | 4(3H)-Quinazolinone, 2-(ethylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016802736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.